molecular formula C12H26O B8698154 3-Ethyldecan-3-OL CAS No. 694440-32-9

3-Ethyldecan-3-OL

Cat. No.: B8698154
CAS No.: 694440-32-9
M. Wt: 186.33 g/mol
InChI Key: PKTQWMKRSGFEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyldecan-3-OL is a chiral tertiary alcohol of interest in chemical research. This compound, provided as a high-purity material, serves as a valuable intermediate and building block for synthetic organic chemistry. Potential research applications include its use in the development of flavors and fragrances, where structurally similar alcohols are known to contribute specific organoleptic properties. Researchers also utilize this compound in materials science for the study of molecular interactions and as a precursor for more complex synthetic targets. As a tertiary alcohol, its chemical behavior differs from primary and secondary alcohols, making it a subject of study in mechanistic chemistry and catalysis. [ Note to Supplier: Specific data on mechanisms of action, exact applications, and physicochemical properties for this exact compound were not available in public sources and must be added from internal data. ] This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. !!! WARNING FOR THE SUPPLIER !!! The following critical information is MISSING from public databases and MUST be populated by your quality control and regulatory teams to ensure a safe, compliant, and useful product page: * CAS Registry Number: Essential for unique identification. * Molecular Formula & Weight: Fundamental for researcher calculations. * Physicochemical Properties: Boiling point, melting point, density, flash point, and solubility data. * Handling & Safety: Precise GHS hazard classifications, hazard statements, and precautionary statements are required for the Safety Data Sheet (SDS). * Storage Conditions: Recommended temperature and handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

694440-32-9

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

3-ethyldecan-3-ol

InChI

InChI=1S/C12H26O/c1-4-7-8-9-10-11-12(13,5-2)6-3/h13H,4-11H2,1-3H3

InChI Key

PKTQWMKRSGFEKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)(CC)O

Origin of Product

United States

Elucidation of Reaction Mechanisms in Branched Tertiary Alcohol Chemistry

Mechanistic Pathways of Carbon-Carbon Bond Formation

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. For branched tertiary alcohols, key reactions include nucleophilic addition and processes related to aldol (B89426) condensation.

Mechanistic Insights into Nucleophilic Addition Reactions

One of the most prominent methods for synthesizing tertiary alcohols, including branched structures, is through nucleophilic addition reactions, particularly the Grignard reaction . Grignard reagents (R-MgX), which act as powerful carbon nucleophiles, readily react with ketones to form tertiary alcohols. chemistrysteps.comorganic-chemistry.orgleah4sci.comdummies.comlibretexts.org

The mechanism proceeds as follows:

Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon atom of the ketone. This attack is facilitated by the partial positive charge on the carbonyl carbon due to the electronegativity difference between carbon and oxygen. chemistrysteps.comlibretexts.orgpressbooks.pub

Alkoxide Formation: As the new carbon-carbon bond forms, the π-electrons of the carbonyl double bond are pushed onto the oxygen atom, resulting in the formation of a tetrahedral magnesium alkoxide intermediate. chemistrysteps.comlibretexts.orgpressbooks.pub

Protonation (Work-up): In a subsequent work-up step, typically involving the addition of an aqueous acid (e.g., dilute sulfuric acid or water), the alkoxide ion is protonated. This yields the neutral tertiary alcohol product and regenerates the magnesium salt. chemistrysteps.comlibretexts.orgpressbooks.pub This C-C bond formation is generally considered irreversible. libretexts.org

This reaction is highly effective due to the strong nucleophilicity of Grignard reagents and the stability of the resulting tertiary alkoxide and alcohol.

Branched Alcohol Formation Mechanisms via Aldol Condensation

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or an enolate ion with a carbonyl compound (aldehyde or ketone) to form a β-hydroxyaldehyde or β-hydroxyketone. acs.orglibretexts.orgwikipedia.org This initial aldol addition product often undergoes subsequent dehydration to yield a conjugated enone. libretexts.orgwikipedia.org

In the context of branched alcohol formation, aldol condensation can play a significant role, particularly in catalytic systems. For example, in the synthesis of higher alcohols from syngas (CO/H₂), β-addition reactions, which are analogous to aldol condensation, can occur on linear alcohol intermediates or their corresponding aldehyde forms. rsc.org This process can lead to the formation of branched alcohols, often characterized by a methyl group at the β-carbon position. rsc.org

Research indicates that initial carbon-carbon bonds are formed by aldol condensation involving reactive intermediates such as acetaldehyde, which can be generated in situ from ethanol. This step typically involves a kinetically relevant deprotonation to form a reactive enolate. acs.org The unsaturated aldehyde products formed via aldol condensation are then sequentially hydrogenated. This hydrogenation can occur through the Meerwein-Ponndorf-Verley (MPV) reaction, which reduces the C=O bond, and by surface-mediated hydrogen transfer, which reduces the C=C bond, ultimately leading to the desired branched alcohols. acs.org This demonstrates how aldol-type mechanisms, especially in heterogeneous catalytic environments, contribute to the formation of complex branched alcohol structures.

Mechanisms of Functional Group Interconversion

Functional group interconversions are essential transformations in organic chemistry. For tertiary alcohols, their unique structure dictates specific pathways for oxidation, reduction, and elimination.

Hydrogen Transfer and Elimination Pathways

Tertiary alcohols are particularly prone to elimination reactions , specifically dehydration, which results in the formation of alkenes. masterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.comlibretexts.orgbyjus.comjove.comperiodicchemistry.comyoutube.compearson.com This transformation is typically achieved by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), often at relatively mild temperatures ranging from 25°C to 80°C for tertiary alcohols. libretexts.orglibretexts.orgchemistrysteps.comlibretexts.orgunacademy.comquora.com

The acid-catalyzed dehydration of tertiary alcohols primarily follows the E1 mechanism (unimolecular elimination). masterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.comlibretexts.orgbyjus.comjove.comperiodicchemistry.comyoutube.compearson.com This mechanism involves a stepwise process:

Protonation of the Hydroxyl Group: The first step is a rapid and reversible protonation of the alcohol's hydroxyl oxygen by the acid catalyst, forming an alkyloxonium ion. This converts the poor leaving group (-OH) into a much better leaving group (H₂O). masterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.comlibretexts.orgbyjus.comjove.comperiodicchemistry.com

Formation of a Carbocation: This is the rate-determining step, where the protonated water molecule departs, leading to the formation of a stable tertiary carbocation. The high stability of tertiary carbocations is a key factor that favors the E1 pathway for tertiary alcohols. masterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.comlibretexts.orgbyjus.comjove.comperiodicchemistry.compearson.comunacademy.comquora.com

Deprotonation and Alkene Formation: In the final step, a weak base (often water or the conjugate base of the acid, such as HSO₄⁻) abstracts a proton from a β-carbon (a carbon atom adjacent to the carbocation). The electrons from this C-H bond then form a new carbon-carbon double bond, yielding the alkene product and regenerating the acid catalyst. libretexts.orglibretexts.orgchemistrysteps.comlibretexts.orgjove.comperiodicchemistry.com

According to Zaitsev's rule, if multiple alkene isomers can be formed, the most substituted (and thus most thermodynamically stable) alkene is typically the major product. masterorganicchemistry.comlibretexts.orgperiodicchemistry.com Furthermore, due to the carbocation intermediate, carbocation rearrangements (e.g., 1,2-hydride or 1,2-alkyl shifts) can occur if they lead to a more stable carbocation, potentially altering the final alkene product distribution. masterorganicchemistry.comlibretexts.orgperiodicchemistry.com

Catalytic Cycle Mechanisms in Homogeneous and Heterogeneous Systems

Catalytic cycles are fundamental to industrial and laboratory-scale organic synthesis, allowing reactions to proceed efficiently by lowering activation energies and enhancing selectivity. Both homogeneous and heterogeneous catalytic systems are relevant to the chemistry of branched tertiary alcohols.

Homogeneous Catalysis: Acid-Catalyzed Dehydration The acid-catalyzed dehydration of tertiary alcohols is a classic example of a homogeneous catalytic cycle. In this system, the catalyst (e.g., sulfuric acid) is in the same phase as the reactants and products. jove.com The acid is consumed in an early step but regenerated in a later step, allowing it to facilitate the transformation continuously. jove.compearson.com

The catalytic cycle for dehydration involves:

Activation: The alcohol's hydroxyl group is protonated by the acid catalyst, forming a better leaving group (water). jove.com

Departure of Leaving Group: The protonated alcohol then loses a water molecule, forming a carbocation intermediate. jove.com

Product Formation and Catalyst Regeneration: A base (often water or the conjugate base of the acid) removes a beta-hydrogen from the carbocation, leading to the formation of the alkene and the regeneration of the acid catalyst. jove.com

This cycle highlights how a catalytic amount of acid can drive the conversion of a large quantity of tertiary alcohol to an alkene.

Heterogeneous Catalysis: Branched Alcohol Synthesis Heterogeneous catalysts, typically solid materials, are widely used in industrial processes for the synthesis of various chemicals, including branched alcohols. For instance, K-ZnCr catalysts have been extensively studied for their role in synthesizing branched alcohols from syngas (a mixture of carbon monoxide and hydrogen). rsc.org These catalysts provide a surface where complex reaction sequences can occur.

The mechanistic steps on such heterogeneous surfaces can include:

Adsorption and Intermediate Formation: Reactants, such as carbon monoxide (CO) and hydrogen (H₂), adsorb onto the catalyst surface. This can lead to the formation of various intermediates, including formyl species or aldehydes (e.g., acetaldehyde, which can be formed by dehydrogenation of alcohols in situ). acs.orgrsc.org

Carbon-Carbon Bond Formation (Aldol-type): On the catalyst surface, aldol-condensation-like β-addition reactions occur between adsorbed carbonyl species and nucleophilic intermediates. This forms new carbon-carbon bonds, leading to branched aldehyde or β-hydroxy carbonyl intermediates. For example, the first C-C bond can form from a formyl species and molecularly adsorbed CO, followed by rapid β-addition to yield longer-chain branched structures like n-propanol and isobutanol. rsc.org

Hydrogenation to Alcohols: The unsaturated intermediates are subsequently hydrogenated to saturated branched alcohols. This can involve both the reduction of carbonyl groups (C=O) and carbon-carbon double bonds (C=C) through hydrogen transfer mechanisms facilitated by the catalyst. acs.org

The specific composition and structure of the heterogeneous catalyst (e.g., K-ZnCr) are critical in dictating the selectivity towards branched products by promoting the desired C-C coupling and hydrogenation steps. rsc.org

Advanced Computational and Theoretical Studies of Branched Tertiary Alcohols

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling, particularly using methods rooted in quantum mechanics, is crucial for elucidating the intricate details of chemical reactions involving branched tertiary alcohols. These methods enable the precise calculation of electronic structures, energies, and geometries of molecules, including transient species like reaction intermediates and transition states. By mapping out the potential energy surface, researchers can identify the lowest energy pathways for a given transformation.

For branched tertiary alcohols, quantum chemical calculations can shed light on the stability and reactivity of carbocation intermediates, which are commonly formed during reactions such as dehydration or nucleophilic substitution. These studies involve optimizing the geometries of reactants, intermediates, and products, as well as locating and characterizing transition states that connect these species. The energy barriers associated with these transition states are critical for predicting reaction rates and understanding reaction mechanisms. For instance, quantum chemical calculations have been employed to study excited-state proton transfer (ESPT) reactions in various alcohols, including tertiary ones, demonstrating how solvent steric factors can influence the proton transfer process. It has been observed that ESPT is significantly diminished or not observed in tertiary alcohols compared to primary or secondary alcohols, consistent with calculated barrier heights nsf.gov.

The "quantum chemical cluster approach" is a widely used methodology for modeling active sites and reaction mechanisms, particularly in enzymatic systems, but its principles are transferable to homogeneous reactions. This approach uses quantum chemical methods, often Density Functional Theory (DFT), to calculate energy profiles and properties of a selected part of the system, with the surrounding environment modeled implicitly acs.org. This allows for the investigation of how specific functional groups and steric environments, relevant to 3-Ethyldecan-3-OL, influence the formation and stability of intermediates and transition states.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is the most common electronic structure method employed in quantum chemical modeling due to its balance of accuracy and computational efficiency acs.org. DFT is extensively utilized to investigate the mechanisms of various reactions, including those involving the activation of C-O bonds in alcohols, often catalyzed by transition metals researchgate.net. These studies offer valuable insights into the correlation between molecular structure, reactivity, and selectivity through theoretical simulations and energy profile analyses researchgate.net.

For branched tertiary alcohols like this compound, DFT can be applied to predict reaction mechanisms by calculating the free energy profiles of competing pathways. This involves determining the energies of various intermediates and transition states along each potential reaction coordinate. For example, in the context of C-O bond activation, DFT calculations can help in understanding how the steric bulk around the tertiary carbon center of this compound influences the accessibility of the hydroxyl group and the stability of the resulting intermediates.

DFT calculations are also crucial for understanding the energetics of bond formation and cleavage. By employing dispersion-corrected DFT functionals, such as B3LYP-D, researchers can accurately account for non-covalent interactions, which are often vital in determining the preferred conformation of reactants and the structure of transition states acs.org. This level of detail is essential for predicting the most plausible reaction pathways for this compound in various chemical transformations.

Computational Approaches to Enantioselectivity and Stereochemical Control

While this compound itself is an achiral molecule (due to the presence of two identical ethyl groups attached to the C3 carbon bearing the hydroxyl group), computational approaches to enantioselectivity and stereochemical control are highly relevant for reactions involving branched tertiary alcohols that can lead to chiral products or for understanding the behavior of other chiral branched tertiary alcohols.

Computational studies, particularly those employing quantum chemical calculations, are instrumental in elucidating the origins of enantioselectivity in asymmetric reactions acs.orgrsc.orgrsc.org. These studies often focus on the subtle energy differences between diastereomeric transition states, which dictate the enantiomeric excess of the product. For instance, in the asymmetric synthesis of chiral tertiary alcohols, quantum chemical calculations based on transition states have been performed to understand the factors governing enantioselectivity, such as hydrogen bonding interactions and steric repulsions rsc.orgrsc.org.

Although this compound does not possess a chiral center, its reactions might involve the formation of new chiral centers or the transformation into other branched alcohols that are chiral. For such scenarios, computational methods can predict and explain the stereochemical outcome. For example, stereoretentive nucleophilic substitution reactions of homoallylic tertiary alcohols have been achieved with full stereochemical control via SN1-type mechanisms, where the stabilization of a nonclassical carbocation intermediate is crucial nih.gov. Computational analysis helps in understanding how the unique structure of these intermediates preserves stereochemical information nih.gov.

The ability of computational methods to model and predict stereochemical outcomes is vital for the rational design of synthetic routes to complex molecules containing branched tertiary alcohol motifs, even if the starting material, like this compound, is achiral.

Molecular Dynamics Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations are powerful tools for investigating the conformational behavior and dynamics of molecules, including branched tertiary alcohols, over time mdpi.comcresset-group.com. Unlike static quantum chemical calculations, MD simulations provide a dynamic view of molecular systems, allowing researchers to explore the accessible conformational space and understand how molecules move and interact in various environments.

MD simulations can be used to:

Explore Conformational Landscapes: Identify the various stable and meta-stable conformations that this compound can adopt in different phases (e.g., gas phase, solution).

Analyze Dynamic Properties: Study the rotational freedom around C-C and C-O bonds, and how these motions influence the molecule's shape and accessibility of the hydroxyl group.

Investigate Solvent Effects: Understand how the surrounding solvent molecules interact with this compound and affect its conformational preferences and dynamics. For instance, MD simulations have been used to study the effects of alcohols on peptide structures, demonstrating how hydrogen-bonding and hydrophobic interactions influence conformational changes nih.gov.

Provide Input for Quantum Chemical Studies: MD simulations can generate an ensemble of relevant conformations, which can then be used as starting points for more detailed quantum chemical calculations of reaction pathways or spectroscopic properties rsc.org.

State of the Art Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and stereochemistry of organic compounds. For 3-Ethyldecan-3-ol, both ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the methyl, ethyl, and long decyl chain, as well as the hydroxyl proton. The chemical shifts, integration values, and coupling patterns of these signals would allow for the assignment of specific proton environments. For instance, the protons of the ethyl group directly attached to the chiral center (C3) would likely be diastereotopic, potentially leading to more complex splitting patterns (e.g., an ABX or more complex multiplet for the CH₂ of the ethyl group) compared to a simple quartet, which could offer insights into the stereochemical environment. The hydroxyl proton (–OH) signal is typically observed as a broad singlet, sensitive to concentration and temperature, and its exchange with D₂O can confirm its identity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments and their hybridization states. The quaternary carbon at C3, bearing the hydroxyl and two alkyl groups, would appear distinctly in the spectrum, typically at a chemical shift characteristic of tertiary alcohol carbons. The various methylene (B1212753) (–CH₂–) and methyl (–CH₃) carbons along the decyl chain and the ethyl group would also show characteristic shifts, with DEPT (Distortionless Enhancement by Polarization Transfer) experiments aiding in distinguishing between CH, CH₂, and CH₃ groups.

Two-Dimensional (2D) NMR Techniques: For a complete and unambiguous assignment, especially for the long alkyl chain and to confirm the connectivity around the chiral center, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. COSY would reveal proton-proton coupling relationships, while HSQC would correlate directly bonded carbon-proton pairs. HMBC would provide information about long-range carbon-proton correlations (2-3 bonds away), crucial for confirming the structure of the branched tertiary alcohol and for stereochemical assignment if diastereomers or racemates were being studied.

Vibrational Spectroscopy (FTIR, Raman) for Structural and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information about the functional groups and molecular vibrations within a compound, making them valuable tools for structural characterization and reaction monitoring.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands. A prominent broad absorption band around 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the alcohol group. The exact position and breadth of this band are sensitive to hydrogen bonding. C-H stretching vibrations from the alkyl chains would appear in the 2850-2970 cm⁻¹ region. A strong C-O stretching vibration, characteristic of tertiary alcohols, would typically be observed in the 1050-1150 cm⁻¹ range. Other bands corresponding to C-H bending vibrations (e.g., methyl and methylene groups) would also be present in the fingerprint region (below 1500 cm⁻¹). FTIR can be used for rapid identification and quality control of this compound.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations that result in a change in polarizability. For this compound, strong Raman bands would be expected for symmetric stretching vibrations of the C-C backbone of the decyl chain, typically observed in the 800-1200 cm⁻¹ region. C-H stretching vibrations would also be present. While the O-H stretching band might be weaker in Raman compared to FTIR, the C-C and C-O stretching modes often show strong signals. Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions or through transparent containers, and can be employed for in situ reaction monitoring due to its minimal sample preparation requirements and ability to penetrate glass.

Both FTIR and Raman spectroscopy can be employed for reaction monitoring by observing the disappearance of reactant peaks and the appearance of product peaks. For example, in a synthesis reaction forming this compound, the growth of the O-H stretch and characteristic C-O stretch of the tertiary alcohol could be tracked in real-time.

In Situ Spectroscopic Techniques for Real-Time Mechanistic Investigation (e.g., DRIFTS)

In situ spectroscopic techniques are crucial for understanding reaction mechanisms by providing real-time information about species present on catalyst surfaces or within reaction environments. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a prime example.

DRIFTS Application: While specific in situ DRIFTS studies on this compound are not commonly reported in general literature, this technique would be highly valuable if this compound were involved in heterogeneous catalytic reactions (e.g., dehydration, oxidation, or hydrogenation). For instance, if this compound were adsorbed on a solid catalyst surface, DRIFTS could monitor its adsorption modes (e.g., through changes in the O-H stretching frequency due to hydrogen bonding or interaction with surface sites). As the reaction proceeds, the technique could track the formation and consumption of intermediates by observing the appearance or disappearance of their characteristic vibrational bands. This real-time monitoring capability allows for the identification of transient species, elucidation of reaction pathways, and understanding of catalyst-substrate interactions. For example, studying the dehydration of this compound over an acid catalyst, DRIFTS could potentially identify adsorbed carbocation intermediates or surface-bound alkene products.

Chromatographic and Chiral Separation Techniques for Enantiomeric Purity Analysis

As this compound possesses a chiral center at C3, it exists as a pair of enantiomers ((R)-3-Ethyldecan-3-ol and (S)-3-Ethyldecan-3-ol). The separation and analysis of these enantiomers are critical, especially in fields where stereoisomers may exhibit different biological activities or physical properties.

Chiral Gas Chromatography (GC): Chiral GC is a widely used technique for separating enantiomers of volatile compounds. For this compound, derivatization to a more volatile form, such as a trimethylsilyl (B98337) (TMS) ether, is often employed to improve chromatographic performance. The derivatized compound is then injected into a GC system equipped with a chiral stationary phase. These stationary phases typically contain cyclodextrins or other chiral selectors that can form transient diastereomeric complexes with the enantiomers, leading to different retention times and thus separation. The enantiomeric excess (ee) or purity can then be determined by integrating the areas of the separated peaks.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation, particularly useful for less volatile or thermally labile compounds. Similar to GC, chiral stationary phases are employed, which are designed to interact differentially with the enantiomers. Various types of chiral stationary phases exist, including polysaccharide-based, protein-based, and macrocyclic antibiotic-based columns. The choice of stationary phase and mobile phase conditions (solvent composition, flow rate) is optimized to achieve baseline separation of the enantiomers of this compound. This allows for the quantitative determination of enantiomeric purity.

The ability to separate and quantify the individual enantiomers of this compound is essential for quality control in synthetic processes and for any applications where the stereochemistry of the compound is relevant.

Chemical Trapping Experiments in Mechanistic Elucidation

Chemical trapping experiments are a powerful approach for identifying and characterizing highly reactive or transient intermediates formed during a chemical reaction. This technique involves adding a "trapping agent" or "scavenger" to the reaction mixture, which reacts specifically and rapidly with the intermediate, forming a stable adduct that can then be isolated and characterized by standard analytical methods.

Application to this compound Reactions: While no specific chemical trapping studies for this compound are widely reported, this methodology could be applied to investigate its reaction mechanisms. For example:

Carbocation Intermediates: If this compound were undergoing acid-catalyzed dehydration or rearrangement reactions, carbocation intermediates might be formed. A nucleophilic trapping agent (e.g., an alkene, an aromatic compound, or a halide ion) could be added to intercept these carbocations, forming stable products whose structures would provide evidence for the carbocation's existence and structure.

Radical Intermediates: In reactions involving radical pathways (e.g., certain oxidation reactions or free-radical additions), a radical scavenger (e.g., TEMPO, butylated hydroxytoluene (BHT), or a stable nitroxide radical) could be used to trap transient radical species. The resulting stable radical adducts could then be identified using techniques like EPR spectroscopy or GC-MS, confirming the involvement of radical intermediates in the reaction mechanism.

Other Reactive Species: Depending on the reaction conditions, other reactive intermediates like carbenes or nitrenes could theoretically be involved in the transformation of this compound. Specific trapping agents designed to react with these species could provide crucial mechanistic evidence.

By analyzing the structure of the trapped products, researchers can infer the nature of the short-lived intermediates, thereby gaining a deeper understanding of the elementary steps involved in the chemical transformations of this compound.

Kinetic Studies and Rate Constant Determination

Kinetic studies are fundamental to understanding the rates at which chemical reactions proceed and to elucidating their underlying mechanisms. By measuring reaction rates under varying conditions, parameters such as rate constants, reaction orders, and activation energies can be determined.

Methodology for this compound Reactions: For reactions involving this compound (e.g., its synthesis, degradation, or participation as a reactant in other transformations), kinetic studies would typically involve:

Monitoring Concentration Changes: The concentrations of reactants and products would be monitored over time using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis/FTIR spectroscopy if the species have characteristic absorbances/bands. For instance, if this compound were being synthesized, the disappearance of a precursor and the formation of the alcohol could be tracked.

Varying Reaction Conditions: Experiments would be conducted at different temperatures, reactant concentrations, and catalyst loadings (if applicable) to determine the dependence of the reaction rate on these parameters.

Rate Law Determination: From the experimental data, the rate law for the reaction can be determined, which describes how the reaction rate depends on the concentrations of reactants.

Rate Constant Calculation: The rate constant (k) is a proportionality constant in the rate law that quantifies the reaction's speed at a given temperature.

Activation Energy Determination: By performing kinetic studies at several temperatures, the activation energy (Ea) can be determined using the Arrhenius equation, providing insight into the energy barrier of the reaction.

For example, in the acid-catalyzed dehydration of this compound to form alkenes, kinetic studies would reveal the rate-determining step, whether it's the protonation of the alcohol, the loss of water to form a carbocation, or the deprotonation of the carbocation. While specific kinetic data for this compound reactions are not detailed in the provided search results, the principles of kinetic analysis are universally applicable to understanding its chemical behavior.

Molecular Recognition and Intermolecular Interactions of Branched Tertiary Alcohols

Principles of Molecular Recognition in Host-Guest Systems

Molecular recognition in host-guest systems involves the specific binding of a guest molecule by a host molecule through non-covalent interactions nih.gov. For alcohols, particularly branched tertiary alcohols like 3-Ethyldecan-3-OL, these interactions are influenced by the size, shape, and functional groups of both the host and the guest. In general, branched alkyl groups on the guest molecule can induce the formation of more stable complexes with various hosts, such as calixarenes iupac.org. This indicates that the steric bulk and hydrophobic nature of the branched alkyl chains contribute significantly to the binding affinity within the host cavity iupac.org.

Studies on the inclusion complexes of alcohols with cyclodextrins (CDs) show that straight and branched-chain alcohols typically enter the cyclodextrin (B1172386) cavity with their alkyl end first researchgate.net. The hydroxyl group, being polar, tends to form hydrogen bonds with the outer oxygen ring of the cyclodextrin researchgate.net. For branched-chain alcohols, the longer alkyl portion of the molecule can penetrate the CD cavity up to the hydroxyl group, highlighting the importance of hydrophobic interactions in driving the inclusion process researchgate.net. The binding constant for host-guest interactions can be measured using techniques like isothermal titration calorimetry (ITC), confirming thermodynamically favorable strong interactions acs.org. The precise fit and complementary stereoelectronic arrangement of binding sites between the host and guest are crucial for effective molecular recognition nih.gov.

Role of Hydrogen Bonding and Hydrophobic Interactions in Molecular Assembly

Hydrogen bonding and hydrophobic interactions are fundamental forces governing the molecular assembly and physical properties of alcohols, including this compound. Alcohols possess a polar hydroxyl (-OH) group, which allows them to form strong hydrogen bonds with themselves and with other polar molecules like water scienceskool.co.ukchemguide.co.ukinnovativeeducation.orghscprep.com.aupassmyexams.co.uklibretexts.orgthesciencehive.co.uk. This strong intermolecular force is responsible for the significantly higher boiling points of alcohols compared to alkanes of similar molecular weight, as more energy is required to overcome these attractions scienceskool.co.ukchemguide.co.ukinnovativeeducation.orghscprep.com.aupassmyexams.co.uklibretexts.orgthesciencehive.co.uknumberanalytics.com.

Chirality Sensing Mechanisms and Methodologies for Tertiary Alcohols

While this compound is an achiral tertiary alcohol due to the presence of two identical ethyl groups at the 3-position, the field of chirality sensing for chiral tertiary alcohols is a significant area of research given their prevalence in natural products and pharmaceutical compounds nih.govrsc.orgrsc.orgresearchgate.net. Enantioselective recognition of tertiary alcohols is particularly challenging because the chiral center is fully substituted with non-hydrogen groups, making steric differentiation difficult rsc.orgbristol.ac.ukchinesechemsoc.orgresearchgate.net.

Methodologies for chirality sensing often involve the formation of diastereomeric complexes between the chiral tertiary alcohol (guest) and a chiral sensing agent (host) rsc.orgrsc.orgresearchgate.net. These complexes exhibit distinct spectroscopic properties, typically observed using Nuclear Magnetic Resonance (NMR) spectroscopy or chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) rsc.orgrsc.orgmdpi.commdpi.comresearchgate.netfrontiersin.org. The spatial differentiation of the hydroxyl proton signals in the formed diastereomeric complexes, for example, can lead to measurable chemical shift non-equivalence in ¹H NMR, allowing for enantiomeric excess determination rsc.orgrsc.orgresearchgate.net.

Key mechanisms underlying chiral discrimination include a synergistic action between dipole-dipole interactions and steric hindrance effects pku.edu.cn. For instance, chiral bis-selenourea sensors act as strong hydrogen-bonding donors, forming 1:1 diastereomeric complexes with chiral tertiary alcohols through non-covalent interactions rsc.orgrsc.orgresearchgate.net. The geometrical differentiation of these complexes enables the chiral discrimination of hydroxyl hydrogen signals rsc.orgrsc.org. Computational studies and 2D NOESY spectra are often employed to understand the precise nature of these interactions and the conformation of the formed complexes rsc.orgrsc.org. The efficiency of chirality transfer from a chiral inducer to a stereodynamic probe, often observed in trityl-containing alcohols, is driven by subtle electrostatic interactions and depends on the structural diversity of the substituents flanking the stereogenic center mdpi.commdpi.com. Despite the challenges, advances in chiral catalysts and sensing agents continue to improve the enantioselective synthesis and recognition of these important compounds illinois.edufrontiersin.orgbristol.ac.ukchinesechemsoc.orgresearchgate.net.

Environmental Chemistry and Degradation Pathways of Branched Long Chain Alcohols

Atmospheric Degradation Mechanisms

Once volatilized into the atmosphere, branched long-chain alcohols are removed primarily through chemical reactions. The dominant process is oxidation initiated by photochemically generated radicals.

The principal chemical sink for saturated alcohols in the atmosphere is their gas-phase reaction with the hydroxyl radical (OH). scielo.brscielo.br Unlike primary and secondary alcohols, where H-atom abstraction from the α-carbon (the carbon bonded to the -OH group) is a major pathway, tertiary alcohols like 3-Ethyldecan-3-ol lack an α-hydrogen. byjus.com Consequently, the oxidation mechanism proceeds differently.

The reaction is initiated by the abstraction of a hydrogen atom by an OH radical from one of the C-H bonds on the alkyl chains. copernicus.org For this compound, this can occur at multiple positions along the heptyl or ethyl groups. This abstraction forms a stable water molecule and a tertiary alkyl radical. The alkyl radical (R•) then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

In the presence of nitric oxide (NO), the peroxy radical is converted to an alkoxy radical (RO•). Due to the absence of an α-hydrogen, this alkoxy radical undergoes decomposition primarily via β-scission, which involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the oxygen atom. nih.govd-nb.infonih.gov For this compound, two main C-C bond cleavage pathways are possible:

Cleavage of a C-C bond within the ethyl group, leading to the formation of 2-butanone (B6335102) and an octyl radical.

Cleavage of the C-C bond connecting the heptyl chain to the tertiary carbon, resulting in the formation of undecan-3-one and an ethyl radical.

Studies on other tertiary alcohols suggest that cleavage of longer alkyl chains can be favored over shorter ones. nih.govd-nb.info These initial radical products then undergo further atmospheric reactions.

The atmospheric lifetime (τ) is typically calculated based on the rate constant (kOH) for the reaction with the OH radical and the average atmospheric concentration of OH radicals. Higher molecular weight and branched alcohols generally react faster with OH radicals and thus have shorter atmospheric lifetimes compared to smaller, linear alcohols like methanol (B129727). scielo.brscielo.br For example, the atmospheric half-life for methanol is about one week, whereas for higher molecular weight monofunctional alcohols, it is in the range of 8 to 15 hours. scielo.brscielo.br An assessment of long-chain alcohols (C6-C22) estimated atmospheric half-lives between 10 and 30 hours. oecd.org More specific studies on saturated alcohols report tropospheric lifetimes with respect to OH reaction to be in the range of 0.6 to 2 days. copernicus.org Based on these data for analogous compounds, the atmospheric lifetime of this compound is expected to be on the order of hours to a few days.

CompoundCompound TypeEstimated Atmospheric Half-LifeReference
MethanolSmall, Linear~ 7 days scielo.br, scielo.br
EthanolSmall, Linear~ 2.5 days scielo.br, scielo.br
Higher Monofunctional AlcoholsGeneral8 - 15 hours scielo.br, scielo.br
Long-Chain Alcohols (C6-C22)Long-Chain10 - 30 hours oecd.org
Saturated Alcohols (e.g., 3,3-dimethyl-1-butanol)Branched0.6 - 2 days copernicus.org

The oxidation of this compound leads to the formation of a variety of secondary products. As established from the C-C cleavage mechanisms, the first-generation stable products are primarily ketones, such as 2-butanone and undecan-3-one. nih.gov The corresponding alkyl radicals (ethyl and octyl radicals) are also formed.

These radicals are not end-products; they continue to react in the atmosphere. They react with O₂ to form peroxy radicals, which can then react with NO to form alkoxy radicals or with NO₂ to form organic nitrates (RONO₂). tandfonline.comresearchgate.net These subsequent reactions generate a cascade of smaller, more functionalized, and often less volatile oxygenated organic compounds (OVOCs). tandfonline.com

These second- and multi-generation oxidation products, which have lower volatility than the parent alcohol, can partition from the gas phase to the particle phase. This process contributes to the formation and growth of Secondary Organic Aerosol (SOA). nih.govacs.orgnih.gov While long-chain alkanes are known SOA precursors, the presence of branching can sometimes lead to greater fragmentation, producing more volatile products and thus lower SOA yields compared to their linear counterparts. researchgate.netcopernicus.org The functionalized products, including ketones, hydroxycarbonyls, and organic nitrates, become part of the atmospheric particulate matter, influencing air quality and climate. tandfonline.com

Product TypeSpecific ExamplesFormation PathwayEnvironmental Fate
First-Generation Ketones2-Butanone, Undecan-3-oneC-C cleavage of the parent alkoxy radicalFurther atmospheric oxidation or deposition
Alkyl RadicalsEthyl radical, Octyl radicalC-C cleavage of the parent alkoxy radicalRapid reaction with O₂ to form peroxy radicals
Oxygenated VOCs (OVOCs)Aldehydes, Carboxylic Acids, HydroxycarbonylsMulti-generational oxidation of initial productsCan contribute to SOA formation; undergo deposition
Organic NitratesEthyl nitrate, Octyl nitrateReaction of peroxy radicals with NO₂Partition to the aerosol phase (SOA)
Secondary Organic Aerosol (SOA)High molecular weight, low-volatility compoundsGas-to-particle partitioning of oxidation productsAtmospheric transport and deposition

Photochemical Reactions and Atmospheric Lifetimes

Biodegradation in Aquatic and Terrestrial Systems

When this compound enters aquatic or terrestrial environments, its fate is governed by microbial degradation. Its structure as a branched, tertiary alcohol presents significant challenges for microbial enzymes compared to linear or secondary alcohols.

Microbial degradation of tertiary alcohols is generally slow and often requires specialized enzymatic machinery. asm.orgnih.govasm.org Unlike linear alcohols that are readily metabolized via beta-oxidation, the branched structure and the lack of an α-hydrogen in tertiary alcohols block this common pathway.

Based on studies of smaller tertiary alcohols like tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA), several initial transformation pathways are possible for this compound:

Hydroxylation: This pathway, catalyzed by monooxygenase enzymes, involves the addition of a hydroxyl (-OH) group to one of the alkyl chains. asm.orgnih.govresearchgate.netasm.org This would convert this compound into a diol (e.g., 3-ethyl-decan-3,X-diol). This more polar metabolite could then potentially undergo further oxidation.

Desaturation: A more recently discovered pathway in bacteria like Aquincola tertiaricarbonis involves a desaturase enzyme (a Rieske nonheme mononuclear iron oxygenase) that introduces a double bond into the molecule, converting the saturated tertiary alcohol into an unsaturated one. asm.orgnih.govresearchgate.net This unsaturated alcohol can then be channeled into other metabolic pathways, such as those for hemiterpene or amino acid degradation. nih.govasm.org

Dehydration: Some bacteria have shown the ability to dehydrate tertiary alcohols to form the corresponding alkene as a byproduct, particularly under low-oxygen conditions. nih.govuni.lu For this compound, this would result in the formation of various isomers of ethyldecene.

The specific metabolites formed from this compound would depend on the microbial species present and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).

The rate and extent of biodegradation are critical for determining the persistence of a chemical in the environment. While linear long-chain alcohols are typically considered readily biodegradable, structural complexity significantly reduces the rate of degradation. oecd.orgeuropa.eu

Aerobic Systems: Under aerobic conditions, linear alcohols up to C22 have been shown to be readily biodegradable. europa.eu For instance, a linear C12 alcohol demonstrated 69% biodegradation in a 28-day screening test. europa.eueuropa.eu However, the degradation of branched-chain alcohols is slower, and tertiary alcohols are known to be particularly recalcitrant. asm.orgresearchgate.net Studies on branched alcohol ethoxylates have shown that alkyl branching has a detrimental effect on degradability. nih.gov Therefore, this compound is expected to degrade much more slowly than its linear isomer, dodecanol.

Anaerobic Systems: Under anaerobic conditions, the difference is even more pronounced. While linear alcohols can be mineralized, branched structures often inhibit degradation. nih.govcore.ac.uknih.gov In some cases, the degradation of branched alcohols stops after the initial transformation step. core.ac.uk Given its tertiary and branched structure, this compound is likely to be highly persistent in anaerobic environments such as sediments and anoxic groundwater.

CompoundCarbon ChainStructureBiodegradation (% in 28 days)ClassificationReference
Dodecan-1-olC12Linear, Primary69.0%Readily Biodegradable europa.eu, europa.eu
Tetradecan-1-olC14Linear, Primary82.2%Readily Biodegradable europa.eu, europa.eu
iso-TridecanolC13Branched, PrimaryNo significant degradation (anaerobic)Persistent (anaerobic) nih.gov
tert-Amyl AlcoholC5Branched, TertiarySlowly degradedRecalcitrant asm.org, nih.gov
This compoundC12Branched, TertiaryData not available; expected to be very slowLikely PersistentInferred

Microbial Transformation Pathways and Metabolite Identification

Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate Prediction

Quantitative Structure-Activity Relationships (QSARs) are theoretical models that aim to predict the physicochemical properties, environmental fate, and toxicological effects of chemicals based on their molecular structure. tandfonline.comecetoc.org These in silico methods are crucial in environmental risk assessment, particularly for substances where experimental data is limited or to prioritize chemicals for further testing under regulatory frameworks like REACH. oup.comeuropa.eunih.gov For branched long-chain alcohols such as this compound, QSARs provide essential estimates of how the compound will behave and persist in various environmental compartments.

The fundamental principle of QSAR is that the properties of a chemical are intrinsically linked to its molecular structure. tandfonline.com By correlating structural descriptors—quantifiable characteristics of a molecule—with experimentally determined endpoints, mathematical models can be developed to predict these endpoints for untested chemicals. ecetoc.org Key environmental fate parameters frequently estimated by QSAR models include:

Biodegradation: The likelihood and rate at which a chemical is broken down by microorganisms.

Soil and Sediment Adsorption Coefficient (Koc): The tendency of a chemical to bind to organic matter in soil and sediment.

Bioconcentration Factor (BCF): The potential for a chemical to accumulate in aquatic organisms. researchgate.net

Octanol-Water Partition Coefficient (log Kow): A measure of a chemical's hydrophobicity, which influences its distribution in the environment and its potential for bioaccumulation. mst.dk

Screening-level tools such as the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ are widely used to generate these predictions. epa.govepisuite.devchemsafetypro.com These programs integrate multiple QSAR models to estimate properties for a vast range of organic chemicals. chemistryforsustainability.org

The predictions generated by QSAR models are valuable for building a preliminary environmental profile of a substance. The table below presents estimated environmental fate parameters for this compound and related C12 alcohols, derived using QSAR methodologies similar to those found in the EPI Suite™. These estimations illustrate how molecular structure (linear vs. branched, primary vs. tertiary alcohol) influences environmental behavior.

Table 1: QSAR-Predicted Environmental Fate Properties of this compound and Related C12 Alcohols

Compound NameStructure TypePredicted log Kow¹Predicted Water Solubility (mg/L)¹Predicted Ultimate Biodegradation²Predicted log Koc³Predicted log BCF⁴
1-DodecanolLinear, Primary5.133.7Readily (Weeks)3.733.19
2-DodecanolLinear, Secondary4.8512.1Readily (Weeks)3.312.84
This compoundBranched, Tertiary4.6025.5Not Readily (Weeks-Months)3.032.48

¹ log Kow (octanol-water partition coefficient) and Water Solubility estimated using models like KOWWIN™ and WSKOWWIN™. Higher log Kow indicates greater hydrophobicity. epa.govchemistryforsustainability.org

² Biodegradation prediction based on fragment contribution methods like those in BIOWIN™. Tertiary branching often leads to a prediction of slower degradation.[ epa.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5VC0EUXcyJCNGaxlTWrZ22PCLoFYDCN0F0sMTEC-3BBdMu4bXGXmba5jmBSFKEdrJJV5MiFdf06CJi2ZKk9iJb9XI_rSGsLXwwIbQDX0HyHYONPf3QQZzHyYsjFC6kdLym5buIeU70ruwM2iuaQjco1PICUQoExVj5hjI1UCnWz4JAY4Z_j_8bc1aoA%3D%3D)][ chemistryforsustainability.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZ1lCcu08L_W1dRShp2ce0ZwsaXdeXElJyupnoW-etA0_zHnuFue9YaFFI6Of3ybXqdv13jJPacoqiMXD71SL4s6TVUAtQy4haXVDzxEA1zkTb6qw2bvbOGVATxHaXo7VdVrsIfe37Q-T9EnrIKraASgOCkp4eZhN-PEY%3D)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyHZ5d37BiEZmsxcLoVeQxXROpX-Uk7uSxytG_ibAgzL58JkXN2gAhVHTtMk9MXxkTH-85LlsL3WnxfqMEMl2A08rE6KZeeDqiK-qj5Ob37dlFlQhX28toGfvzTsjbz6ZfqQyNRs8eawGbBO8%3D)]

³ log Koc (soil adsorption coefficient) estimated using log Kow-based and molecular connectivity methods like those in KOCWIN™. It indicates the tendency to adsorb to soil/sediment.[ mst.dk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4K4agCMutWA1xjnsx0kRNw3bk7fnwFSmbPSXSKgRCqrLUZRpim_KZeG_T-HKs82A-J4SGk0mqJqaSjoN3IZHTz3RjjZ2aeBprCeA1wnO0SSDMjwnWm4M0sZLDNhcmQsRYFT2Qhl__jM_Dz4DdttK7Pg35Z1OV-NexiVgxbml-39gLMVQBIqIr_Gc%3D)][ epa.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5VC0EUXcyJCNGaxlTWrZ22PCLoFYDCN0F0sMTEC-3BBdMu4bXGXmba5jmBSFKEdrJJV5MiFdf06CJi2ZKk9iJb9XI_rSGsLXwwIbQDX0HyHYONPf3QQZzHyYsjFC6kdLym5buIeU70ruwM2iuaQjco1PICUQoExVj5hjI1UCnWz4JAY4Z_j_8bc1aoA%3D%3D)]

⁴ log BCF (bioconcentration factor) for fish estimated via log Kow-based regression models like those in BCFBAF™. It indicates the potential to accumulate in aquatic organisms.[ epa.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5VC0EUXcyJCNGaxlTWrZ22PCLoFYDCN0F0sMTEC-3BBdMu4bXGXmba5jmBSFKEdrJJV5MiFdf06CJi2ZKk9iJb9XI_rSGsLXwwIbQDX0HyHYONPf3QQZzHyYsjFC6kdLym5buIeU70ruwM2iuaQjco1PICUQoExVj5hjI1UCnWz4JAY4Z_j_8bc1aoA%3D%3D)][ exxonmobilchemical.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUXCwnqWABu7o6_ZFLJ0mrbmaz6LWSHVX_fETP_kb_BkkYdxJLB0EjSleS7Hvyvg1R-nryO-6ZUaJCcJ-iY6-bLSBSOvZh7xvvnoA3__LV0hlZGCne2H_HLctdjM-NrdcuoDJVv1Xq1kN9FeMO_6OP-d5Fty8aK0gMfCMBXEqiitUy_i6uQhezMqvTHAV9bt-aHtdGBshNph9tXgq72inu1goxdgyi--4EL0eAMA-DUmIRGg%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFqM05-3V8npTYpC0nJhQ87MQj5RgC9UI6AakdGy9ghuA2QWWmsAHpyUomQWL0nLd5fOCopokTBJJAJ9BYhXfJ6ytBknIYnHtNQR0d3bOMH6HCuFU0P2N0oQokC4QyOGUhGK9Uz7eOBDi5wVs%3D)]

As shown in the data, the transition from a linear primary alcohol (1-Dodecanol) to a branched tertiary alcohol (this compound) results in a lower predicted log Kow and consequently a higher predicted water solubility. While increased water solubility might suggest lower bioaccumulation potential (lower log BCF) and less partitioning to soil (lower log Koc), the structural complexity introduced by tertiary branching is a critical factor for biodegradation. oecd.orgnih.gov QSAR models for biodegradation often assign negative contributions to tertiary carbon centers, leading to a prediction of slower environmental breakdown for this compound compared to its linear counterparts. oup.com These predictions are vital for anticipating the persistence and potential exposure pathways of such compounds in the environment.

Q & A

Basic Question: What are the optimal synthesis conditions for 3-Ethyldecan-3-OL, and how can purity be maximized during preparation?

Answer:
The synthesis of this compound typically involves catalytic hydrogenation or Grignard reactions. For example, using ethylmagnesium bromide with ketone precursors under inert atmospheres (e.g., nitrogen) can yield tertiary alcohols. Key parameters include:

  • Temperature control : Maintain 0–5°C during exothermic steps to avoid side reactions .
  • Catalyst selection : Palladium or nickel catalysts may enhance selectivity .
  • Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate) improves purity. Monitor via GC-MS or NMR to confirm structural integrity .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:

  • NMR (¹H and ¹³C) : Identify tertiary alcohol protons (δ ~1.5 ppm) and ethyl/decyl chain splitting patterns. ¹³C NMR confirms the quaternary carbon at the alcohol position .
  • IR Spectroscopy : O-H stretching (~3200–3600 cm⁻¹) and C-O vibrations (~1050–1150 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (m/z ~200) and fragmentation patterns distinguish structural isomers .
  • Comparative analysis : Cross-reference with literature data to resolve ambiguities .

Advanced Question: How can computational modeling (e.g., DFT) predict the reactivity of this compound in hydrogenation or oxidation reactions?

Answer:
Density Functional Theory (DFT) simulations model electron density and transition states to predict reaction pathways. For example:

  • Hydrogenation : Calculate activation energies for H₂ adsorption on catalyst surfaces to optimize selectivity .
  • Oxidation : Simulate radical intermediates to identify stable oxidation products (e.g., ketones) .
    Validate predictions experimentally using kinetic studies (e.g., rate constants via UV-Vis) .

Advanced Question: What experimental strategies resolve contradictions in reported solubility data for this compound?

Answer:
Contradictions may arise from solvent polarity or temperature variations. Mitigate via:

  • Standardized protocols : Use USP/PhEur solubility criteria (e.g., shake-flask method at 25°C) .
  • Control variables : Document solvent purity (e.g., HPLC-grade) and equilibration time .
  • Statistical analysis : Apply ANOVA to compare datasets and identify outliers .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How does steric hindrance at the tertiary alcohol position influence the compound’s catalytic hydrogenation efficiency?

Answer:
Steric effects reduce catalyst accessibility, slowing reaction kinetics. Strategies include:

  • Ligand-modified catalysts : Bulky ligands (e.g., triphenylphosphine) enhance substrate-catalyst interactions .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve diffusion rates .
    Monitor progress via TLC or in-situ FTIR to adjust reaction conditions dynamically .

Basic Question: What are the best practices for storing this compound to ensure long-term stability?

Answer:

  • Storage conditions : Keep in airtight, amber-glass containers under nitrogen at 2–8°C .
  • Stability testing : Periodically assess via HPLC for degradation products (e.g., aldehydes) .

Advanced Question: How can isotopic labeling (e.g., ¹³C) elucidate the metabolic pathways of this compound in biological systems?

Answer:

  • Synthesis of labeled analogs : Introduce ¹³C at the ethyl or hydroxyl group via modified Grignard reagents .
  • Tracing metabolites : Use LC-MS/MS to detect labeled intermediates in in vitro assays (e.g., liver microsomes) .
  • Data interpretation : Compare fragmentation patterns to map biotransformation pathways .

Basic Question: How should researchers design kinetic studies to measure the alcohol’s oxidation rates under varying pH conditions?

Answer:

  • Experimental setup : Use buffer solutions (pH 2–12) and track oxidation via O₂ consumption (Clark electrode) .
  • Rate calculations : Apply pseudo-first-order kinetics if oxidant is in excess. Plot ln[concentration] vs. time for linearity .
  • Control experiments : Test radical scavengers (e.g., BHT) to confirm reaction mechanisms .

Advanced Question: What role does this compound play in asymmetric synthesis, and how can enantioselectivity be optimized?

Answer:
The tertiary alcohol serves as a chiral auxiliary in ketone reductions. To enhance enantioselectivity:

  • Chiral catalysts : Use Ru-BINAP complexes for hydrogenation, achieving >90% ee .
  • Solvent effects : Polar solvents (e.g., ethanol) stabilize transition states .
  • Analytical validation : Confirm enantiomeric ratios via chiral HPLC or polarimetry .

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